Ethyl 4-(2-iodoethoxy)butanoate

Descripción

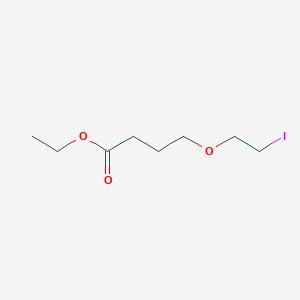

Ethyl 4-(2-iodoethoxy)butanoate (IUPAC name: ethyl 4-[2-(iodo)ethoxy]butanoate) is an organoiodine compound featuring an ethyl ester backbone with a 2-iodoethoxy substituent at the 4-position. The iodine atom in the ethoxy chain likely enhances its utility in nucleophilic substitution reactions, radiopharmaceutical labeling, or as a precursor for functionalized ethers.

Propiedades

Fórmula molecular |

C8H15IO3 |

|---|---|

Peso molecular |

286.11 g/mol |

Nombre IUPAC |

ethyl 4-(2-iodoethoxy)butanoate |

InChI |

InChI=1S/C8H15IO3/c1-2-12-8(10)4-3-6-11-7-5-9/h2-7H2,1H3 |

Clave InChI |

ICGYTSYCORCFFD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCCOCCI |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares Ethyl 4-(2-iodoethoxy)butanoate with structurally related ethyl butanoate derivatives, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Reactivity and Stability

Halogenated Derivatives

- Ethyl 4-(2-Bromo-5-fluorophenoxy)butanoate (): Contains bromo and fluoro groups on the phenoxy ring. Bromine, while a good leaving group, is less polarizable than iodine, making the iodoethoxy variant more reactive in SN2 reactions. The fluorine atom introduces electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilicity compared to the aliphatic iodoethoxy chain .

- Ethyl 4-(4-Bromophenyl)butanoate (): A brominated aryl derivative. The absence of an ether linkage reduces its susceptibility to hydrolysis compared to the iodoethoxy analog. Such aryl bromides are typically used in Suzuki couplings, whereas the iodoethoxy group may favor alkylation or radioimaging applications .

Amino and Amide Derivatives

- Ethyl 4-[ethyl(phenyl)amino]butanoate (): Features an ethylphenylamino group. Amino substituents enable hydrogen bonding, increasing solubility in polar solvents. In contrast, the iodoethoxy group enhances lipophilicity, favoring organic-phase reactions .

- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate (): A benzimidazole-containing derivative.

Aromatic and Heterocyclic Derivatives

- Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (): Incorporates a pyrrole ring and benzyloxy group. Such compounds are often intermediates in drug discovery .

- Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (): Combines fluorophenyl and methoxyphenyl groups. Electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties, whereas the iodoethoxy group primarily influences steric and kinetic reactivity .

Physicochemical Properties (Inferred from Analogs)

| Compound | Substituent Type | Molecular Weight (g/mol) | Key Reactivity/Stability Traits |

|---|---|---|---|

| This compound | Aliphatic iodoether | ~298.1 (estimated) | High leaving-group ability; moderate stability in polar solvents |

| Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate | Aromatic bromo/fluoro | 329.17 (calculated) | Stabilized by aromaticity; SNAr reactivity |

| Ethyl 4-[ethyl(phenyl)amino]butanoate | Aminoalkyl | 235.33 | Hydrogen bonding; base-sensitive |

| Ethyl 4-(4-bromophenyl)butanoate | Aromatic bromo | 271.15 | Suzuki coupling precursor; hydrolytically stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.